molecular formula C24H37NO6S B12688870 Einecs 306-225-3 CAS No. 96687-54-6

Einecs 306-225-3

Cat. No.: B12688870
CAS No.: 96687-54-6
M. Wt: 467.6 g/mol
InChI Key: DRUBGPOKYWXIHI-UHFFFAOYSA-N
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Description

2,2-Bis(hydroxymethyl)propionic acid . It is a trifunctional compound with two primary hydroxyl groups and one tertiary carboxylic group. This compound is widely used in various industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Bis(hydroxymethyl)propionic acid can be synthesized through the reaction of formaldehyde with isobutyraldehyde in the presence of a base catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 20°C to 50°C. The resulting product is then purified through crystallization .

Industrial Production Methods: In industrial settings, the production of 2,2-Bis(hydroxymethyl)propionic acid involves large-scale batch or continuous processes. The raw materials, formaldehyde and isobutyraldehyde, are mixed in reactors equipped with efficient mixing and temperature control systems. The reaction mixture is then subjected to purification steps, including filtration and crystallization, to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2,2-Bis(hydroxymethyl)propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2-Bis(hydroxymethyl)propionic acid has a wide range of applications in scientific research and industry:

    Chemistry: Used as a building block in the synthesis of polymers and resins.

    Biology: Utilized in the preparation of biocompatible materials for medical applications.

    Medicine: Employed in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Used in the production of coatings, adhesives, and printing inks.

Mechanism of Action

The mechanism of action of 2,2-Bis(hydroxymethyl)propionic acid involves its ability to form stable complexes with various metal ions. The hydroxyl and carboxylic groups can coordinate with metal ions, leading to the formation of chelates. These chelates can enhance the solubility and stability of metal ions in various applications .

Comparison with Similar Compounds

  • 2,2-Bis(hydroxymethyl)butyric acid
  • 2,2-Bis(hydroxymethyl)valeric acid
  • 2,2-Bis(hydroxymethyl)hexanoic acid

Comparison: 2,2-Bis(hydroxymethyl)propionic acid is unique due to its trifunctional nature, which provides it with distinct reactivity and versatility in various chemical reactions. Compared to similar compounds, it offers better solubility and stability, making it more suitable for applications in coatings, adhesives, and biocompatible materials .

Properties

CAS No.

96687-54-6

Molecular Formula

C24H37NO6S

Molecular Weight

467.6 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;2',3,7,13-tetramethylspiro[12-oxa-11λ6-thiatetracyclo[8.4.0.02,5.06,9]tetradeca-1(10),2(5),6(9)-triene-8,1'-cyclopropane] 11,11-dioxide

InChI

InChI=1S/C18H22O3S.C6H15NO3/c1-8-5-12-14(8)13-6-10(3)21-22(19,20)17(13)16-15(12)11(4)18(16)7-9(18)2;8-4-1-7(2-5-9)3-6-10/h8-11H,5-7H2,1-4H3;8-10H,1-6H2

InChI Key

DRUBGPOKYWXIHI-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C1C3=C(C4=C2C(C45CC5C)C)S(=O)(=O)OC(C3)C.C(CO)N(CCO)CCO

Origin of Product

United States

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